![molecular formula C22H15N3O2S B3584953 5-(4-Methoxyphenyl)-4-quinolin-8-yloxythieno[2,3-d]pyrimidine](/img/structure/B3584953.png)
5-(4-Methoxyphenyl)-4-quinolin-8-yloxythieno[2,3-d]pyrimidine
描述
5-(4-Methoxyphenyl)-4-quinolin-8-yloxythieno[2,3-d]pyrimidine is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a methoxyphenyl group, a quinoline moiety, and a thieno[2,3-d]pyrimidine core, making it a versatile candidate for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-4-quinolin-8-yloxythieno[2,3-d]pyrimidine typically involves multi-step reactions. One common approach starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the quinoline and methoxyphenyl groups. Key steps may include:
Cyclization Reactions: Formation of the thieno[2,3-d]pyrimidine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the quinoline moiety via nucleophilic substitution.
Coupling Reactions: Attachment of the methoxyphenyl group using Suzuki-Miyaura coupling or similar methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
5-(4-Methoxyphenyl)-4-quinolin-8-yloxythieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halides, organometallics, and catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups to the methoxyphenyl or quinoline moieties.
科学研究应用
5-(4-Methoxyphenyl)-4-quinolin-8-yloxythieno[2,3-d]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of 5-(4-Methoxyphenyl)-4-quinolin-8-yloxythieno[2,3-d]pyrimidine involves interaction with specific molecular targets and pathways:
Molecular Targets: May include enzymes, receptors, and proteins involved in inflammation and neuroprotection.
Pathways Involved: Inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway.
相似化合物的比较
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- Triazole-pyrimidine hybrids
Uniqueness
5-(4-Methoxyphenyl)-4-quinolin-8-yloxythieno[2,3-d]pyrimidine stands out due to its unique combination of structural features, which confer distinct bioactive properties. Compared to similar compounds, it may offer enhanced neuroprotective and anti-inflammatory effects .
属性
IUPAC Name |
5-(4-methoxyphenyl)-4-quinolin-8-yloxythieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O2S/c1-26-16-9-7-14(8-10-16)17-12-28-22-19(17)21(24-13-25-22)27-18-6-2-4-15-5-3-11-23-20(15)18/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBINUHCPHZIHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC=CC5=C4N=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B3584871.png)
![2-[(4-chlorophenyl)sulfonyl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B3584895.png)
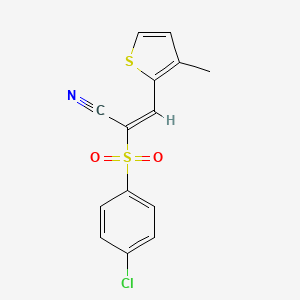
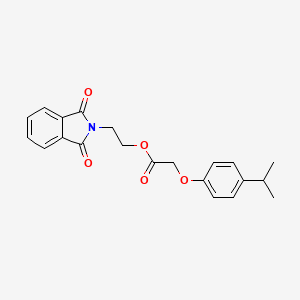
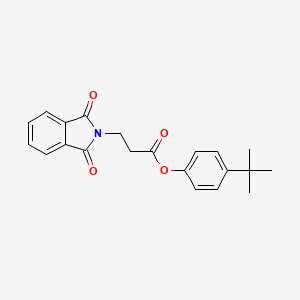


![Methyl 2-[3-(4-methylpiperidin-1-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3584939.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-nitrophenyl)-3-oxopropanamide](/img/structure/B3584957.png)
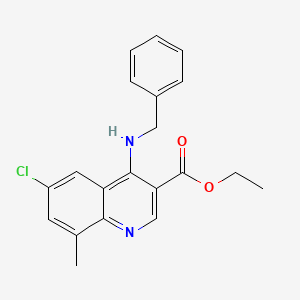
![ethyl {[3-(4-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B3584966.png)
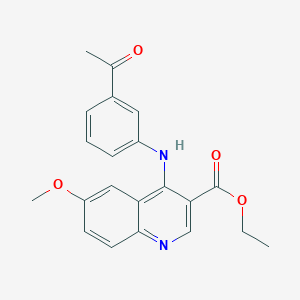
![2-(2,4-DICHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]QUINAZOLIN-4-AMINE](/img/structure/B3584976.png)
![2-{[2-(4-METHOXY-3-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B3584978.png)
